An In-depth Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 4-Chloro-5-methylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-5-methylpyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the pyrimidine core's prevalence in biologically active molecules, this compound represents a valuable scaffold for the development of novel therapeutic agents. This document details its chemical structure, properties, and plausible synthetic routes, and outlines general experimental protocols for the biological evaluation of pyrimidine derivatives.
Chemical Structure and Identification
4-Chloro-5-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-chloro-5-methylpyrimidin-2-amine[1] |
| CAS Number | 20090-58-8[1] |
| Molecular Formula | C₅H₆ClN₃[1] |
| SMILES | CC1=CN=C(N=C1Cl)N[1] |
| InChIKey | UDBZUFZWXJJBAL-UHFFFAOYSA-N[1] |
Physicochemical and Spectrometric Properties
The following tables summarize the key physicochemical and spectrometric data for 4-Chloro-5-methylpyrimidin-2-amine.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| Monoisotopic Mass | 143.0250249 Da | PubChem[1] |
| XLogP3-AA | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
Table 3: Spectrometric Data
| Spectrometry Type | Data | Source |
| Mass Spectrometry | Molecular Ion: 143 m/z, Major Fragment: 108 m/z | PubChem[1] |
| NIST Number | 253741 | PubChem[1] |
Synthesis and Experimental Protocols
The selective nucleophilic aromatic substitution (SNAr) at the C2 position of a 2,4-dichloropyrimidine can be challenging, as the C4 position is often more reactive. However, studies on the amination of 5-substituted-2,4-dichloropyrimidines have shown that C2 selectivity can be achieved, particularly with certain amine nucleophiles.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Chloro-5-methylpyrimidin-2-amine.
Experimental Protocol: Proposed Synthesis of 4-Chloro-5-methylpyrimidin-2-amine
This protocol is a generalized procedure based on nucleophilic aromatic substitution reactions on dichloropyrimidine scaffolds. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve the desired yield and purity.
Materials:
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2,4-dichloro-5-methylpyrimidine
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Aqueous ammonia (28-30%)
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Ethanol
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a sealed reaction vessel, dissolve 2,4-dichloro-5-methylpyrimidine (1 equivalent) in ethanol.
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Add aqueous ammonia (excess, e.g., 10-20 equivalents) to the solution.
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Heat the reaction mixture with stirring at a temperature range of 80-120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Chloro-5-methylpyrimidin-2-amine.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity assessed by HPLC.
Biological Activity and Drug Development Potential
While there is no specific biological activity data reported for 4-Chloro-5-methylpyrimidin-2-amine in the reviewed literature, the substituted pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.
Table 4: Known Biological Activities of Substituted Pyrimidines
| Therapeutic Area | Examples of Activity |
| Oncology | Kinase inhibitors, cytotoxic agents, antiproliferative agents |
| Infectious Diseases | Antiviral, antibacterial, antifungal agents |
| Inflammation | Anti-inflammatory agents |
| Central Nervous System | CNS depressants, receptor modulators |
Given the prevalence of the 2-aminopyrimidine moiety in kinase inhibitors, it is plausible that 4-Chloro-5-methylpyrimidin-2-amine and its derivatives could be explored for their potential as modulators of protein kinases involved in cell signaling pathways relevant to cancer and other proliferative diseases.
General Experimental Workflow for Biological Evaluation
The following workflow outlines a general approach for screening a novel substituted pyrimidine, such as 4-Chloro-5-methylpyrimidin-2-amine, for potential anticancer activity.
Caption: General workflow for anticancer drug discovery with pyrimidines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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96-well plates
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Test compound (4-Chloro-5-methylpyrimidin-2-amine) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of the test compound in a complete culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
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Incubate the plates for a specified period (e.g., 48 or 72 hours).
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After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Safety and Handling
4-Chloro-5-methylpyrimidin-2-amine is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Conclusion
4-Chloro-5-methylpyrimidin-2-amine is a chemical entity with potential for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases, owing to the established biological significance of the substituted pyrimidine scaffold. While specific biological data for this compound is limited in the public domain, this guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and a general framework for its biological evaluation. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound and its derivatives.
